Cas no 3067-13-8 (Benzoapyrene-1,6-quinone)

Benzoapyrene-1,6-quinone structure
Benzoapyrene-1,6-quinone structure
Product name:Benzoapyrene-1,6-quinone
CAS No:3067-13-8
MF:C20H10O2
MW:282.29220533371
CID:309633
PubChem ID:18300

Benzoapyrene-1,6-quinone Chemical and Physical Properties

Names and Identifiers

    • Benzo[a]pyrene-1,6-dione
    • Benzo[a]pyrene-1,6-quinone
    • 1, 6-Benzo[a]pyrenedione
    • 1,6-BENZO(A)PYRENEQUINONE
    • 1,6-Benzo[a]pyrenequinone
    • 1,6-Dihydrobenzo[a]pyrene-1,6-dione
    • BaP-1,6-dione
    • benzo(a)pyrene-1,6-quinone
    • benzo[a]pyrene 1,6-quinone
    • benzo< a> pyrene-1,6-dione
    • DTXSID80952917
    • benzo[pqr]tetraphene-1,6-dione
    • Benzo(a)pyrene 1,6-dione
    • Benzo(a)pyrene-1,6-dione, radical ion(1-)
    • Q26998371
    • BENZO(A)PYRENE-1,6-DIONE
    • NSC-30985
    • 3-07-00-04371 (Beilstein Handbook Reference)
    • BP-1,6-Quinone
    • benzo[b]pyrene-1,6-dione
    • MS3758O6C7
    • 64133-79-5
    • 1,6-Benzo[a]pyrenedione
    • UNII-MS3758O6C7
    • NSC30985
    • AKOS030255113
    • NSC 30985
    • 1,6-Benzo(a)pyrenedione
    • BRN 2334217
    • starbld0014779
    • SCHEMBL8205281
    • 3067-13-8
    • pentacyclo[10.6.2.0?,?.0?,??.0??,??]icosa-1(18),2(7),3,5,9,11,13,16,19-nonaene-8,15-dione
    • DS-010347
    • Benzo[a]pyrene-1,6-dione; 1,6-Dihydrobenzo[a]pyrene-1,6-dione; NSC 30985
    • Benzoapyrene-1,6-quinone
    • Inchi: InChI=1S/C20H10O2/c21-17-10-6-11-5-7-16-19-13(8-9-15(17)18(11)19)12-3-1-2-4-14(12)20(16)22/h1-10H
    • InChI Key: OXWHZARNAGLRFL-UHFFFAOYSA-N
    • SMILES: C1(=O)C2C3C4=C(C(=O)C5C=CC=CC=5C4=CC=2)C=CC=3C=C1

Computed Properties

  • Exact Mass: 282.0681
  • Monoisotopic Mass: 282.06808
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 0
  • Complexity: 548
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 34.1
  • XLogP3: 4.3

Experimental Properties

  • Density: 1.1639 (rough estimate)
  • Melting Point: 295°C (rough estimate)
  • Boiling Point: 384.91°C (rough estimate)
  • Flash Point: 200.2°C
  • Refractive Index: 1.6440 (estimate)
  • Solubility: Chloroform (Slightly, Heated)
  • PSA: 34.14
  • LogP: 4.26070

Benzoapyrene-1,6-quinone Security Information

  • Storage Condition:Refrigerator

Benzoapyrene-1,6-quinone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AB40791-100mg
Benzo[a]pyrene-1,6-dione
3067-13-8
100mg
$2042.00 2024-04-20
TRC
B205860-10mg
Benzo[a]pyrene-1,6-quinone
3067-13-8
10mg
$ 257.00 2023-04-19
TRC
B205860-100mg
Benzo[a]pyrene-1,6-quinone
3067-13-8
100mg
$ 1975.00 2023-04-19
A2B Chem LLC
AB40791-10mg
Benzo[a]pyrene-1,6-dione
3067-13-8
10mg
$375.00 2024-04-20

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